N-(2,3-dichlorophenyl)quinazolin-4-amine
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Overview
Description
N-(2,3-dichlorophenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)quinazolin-4-amine typically involves the reaction of 2,3-dichloroaniline with anthranilic acid derivatives under specific conditions. One common method includes the use of acetic acid as a solvent and a catalyst to promote the reaction . The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative.
Industrial Production Methods
Industrial production of quinazoline derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of advanced catalysts and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of various substituted quinazoline derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities depending on the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The pathways involved in its action include inhibition of DNA synthesis and interference with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its antiproliferative activity against cancer cells.
Quinazolin-4-ones: Studied for their antimicrobial and biofilm inhibition effects.
Uniqueness
N-(2,3-dichlorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its dichlorophenyl group enhances its interaction with molecular targets, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C14H9Cl2N3 |
---|---|
Molecular Weight |
290.1 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C14H9Cl2N3/c15-10-5-3-7-12(13(10)16)19-14-9-4-1-2-6-11(9)17-8-18-14/h1-8H,(H,17,18,19) |
InChI Key |
NIXXUWRPJWRXRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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